molecular formula C19H21BrN2O3S B2636115 4-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 1797213-24-1

4-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2636115
CAS No.: 1797213-24-1
M. Wt: 437.35
InChI Key: FCVMYKPBRAMQBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a synthetic organic compound characterized by a complex structure that includes a brominated thiophene ring, a piperidine moiety, and a phenoxyacetyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting piperidine with 2-phenoxyacetyl chloride under basic conditions to form 1-(2-phenoxyacetyl)piperidine.

  • Bromination of Thiophene: : The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide to yield 4-bromothiophene.

  • Coupling Reaction: : The final step involves coupling the brominated thiophene with the piperidine intermediate. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

  • Substitution: : The bromine atom on the thiophene ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide has several applications in scientific research:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: : The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways involved in disease processes.

  • Industry: : It is used in the development of new materials and as a building block in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 4-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The phenoxyacetyl group may facilitate binding to biological targets, while the piperidine moiety could enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(piperidin-4-ylmethyl)thiophene-2-carboxamide: Lacks the phenoxyacetyl group, which may reduce its biological activity.

    N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide: Lacks the bromine atom, potentially altering its reactivity and biological properties.

Uniqueness

The presence of both the bromine atom and the phenoxyacetyl group in 4-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide makes it unique, potentially enhancing its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-bromo-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O3S/c20-15-10-17(26-13-15)19(24)21-11-14-6-8-22(9-7-14)18(23)12-25-16-4-2-1-3-5-16/h1-5,10,13-14H,6-9,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVMYKPBRAMQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CS2)Br)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.